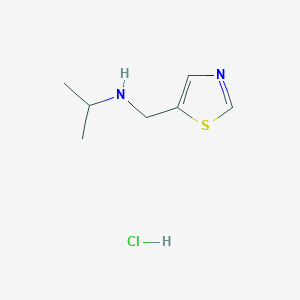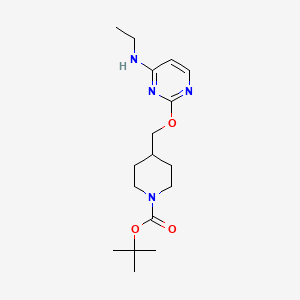
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
Overview
Description
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its bromopyridine moiety and piperidine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:
Bromination: : The starting material, pyridine, undergoes bromination to introduce the bromo group at the 5-position, forming 5-bromopyridine.
Piperidine Formation: : The brominated pyridine is then reacted with piperidine to form the piperidine ring structure.
Amination: : The piperidine ring is further modified to introduce the amine group, resulting in the formation of the target compound.
Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The bromopyridine moiety and piperidine ring can bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:
5-Bromopyridine: : A simpler brominated pyridine without the piperidine ring.
Piperidine derivatives: : Compounds containing piperidine rings but lacking the bromopyridine moiety.
Amine hydrochlorides: : Other amine hydrochloride salts with different substituents.
The uniqueness of This compound lies in its combination of bromopyridine and piperidine functionalities, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(5-bromopyridin-2-yl)piperidin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.ClH/c12-10-1-2-11(14-8-10)15-5-3-9(7-13)4-6-15;/h1-2,8-9H,3-7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGPYLPBSCLWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-58-1 | |
| Record name | 4-Piperidinemethanamine, 1-(5-bromo-2-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B3238974.png)





![Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B3239017.png)

